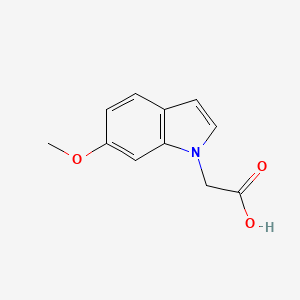

6-Methoxy-indole-1-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 6-méthoxyindole-1-acétique est un dérivé de l'indole, un composé hétérocyclique important que l'on retrouve dans de nombreux produits naturels et médicaments. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et sont largement étudiés pour leurs applications thérapeutiques potentielles

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide 6-méthoxyindole-1-acétique implique généralement la synthèse de l'indole de Fischer, une méthode bien connue pour construire des cycles indoles. Cette méthode implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en conditions acides pour former le cycle indole . Pour l'acide 6-méthoxyindole-1-acétique, les matières premières comprendraient une phénylhydrazine substituée par un méthoxy et un aldéhyde ou une cétone appropriés.

Méthodes de production industrielle : La production industrielle de l'acide 6-méthoxyindole-1-acétique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 6-méthoxyindole-1-acétique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, telles que les dérivés de l'indoline.

Substitution : Les réactions de substitution électrophile sont courantes en raison de la nature riche en électrons du cycle indole.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs électrophiles comme les halogènes et les agents nitrants sont utilisés en conditions acides ou basiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle indole .

4. Applications de la recherche scientifique

L'acide 6-méthoxyindole-1-acétique a un large éventail d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

Le mécanisme d'action de l'acide 6-méthoxyindole-1-acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Chez les plantes, il peut imiter l'action de l'acide indole-3-acétique en se liant aux récepteurs de l'auxine et en modulant l'expression des gènes liés à la croissance et au développement . Dans les applications médicales, il peut interagir avec les récepteurs et les enzymes cellulaires, conduisant à ses effets biologiques observés .

Composés similaires :

Acide indole-3-acétique : Une hormone végétale naturelle avec une structure et une fonction similaires.

Acide 5-méthoxyindole-3-acétique : Un autre dérivé de l'indole avec des activités biologiques potentielles.

Unicité : L'acide 6-méthoxyindole-1-acétique est unique en raison de sa substitution méthoxy spécifique, qui peut influencer sa réactivité chimique et son activité biologique. Cette substitution peut améliorer sa stabilité et son interaction avec les cibles moléculaires par rapport à d'autres dérivés de l'indole .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Indole derivatives, including 6-methoxy-indole-1-acetic acid, have shown promise in anticancer research. Studies indicate that methoxy-substituted indoles can act as inhibitors of ectonucleotidases, which are enzymes involved in adenosine signaling pathways that promote tumor growth. For instance, recent research demonstrated that synthesized derivatives of indole acetic acid exhibited significant inhibitory activity against various ectonucleotidases, suggesting their potential use in cancer management strategies .

Antimicrobial Properties

Research has highlighted the antimicrobial effects of methoxy-indoles. A study conducted on various indole derivatives revealed that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Molecular docking studies further supported these findings by demonstrating the binding affinity of the compound to bacterial targets .

Neuroprotective Effects

Indoles have been studied for their neuroprotective properties. The ability of this compound to modulate the aryl hydrocarbon receptor (AhR) suggests a role in neuroprotection and potential therapeutic applications in neurodegenerative diseases . The modulation of AhR could influence various signaling pathways related to inflammation and oxidative stress, both critical factors in neurodegeneration.

Antioxidant Properties

The antioxidant capacity of this compound has been investigated, with findings indicating its ability to inhibit lipid peroxidation. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and cardiovascular disorders .

Fungal Inhibition

Recent studies have identified this compound as an antifungal agent. It was found to inhibit the growth of several fungal strains, demonstrating its potential application in agricultural settings as a natural fungicide .

Agricultural Applications

Plant Growth Regulation

Indole acetic acids are known plant growth regulators, and this compound may enhance plant growth and development by influencing cell division and elongation processes. Its application could lead to improved crop yields and stress resistance .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 6-Methoxy-indole-1-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of indole-3-acetic acid by binding to auxin receptors and modulating gene expression related to growth and development . In medicinal applications, it may interact with cellular receptors and enzymes, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A naturally occurring plant hormone with similar structure and function.

5-Methoxy-indole-3-acetic acid: Another indole derivative with potential biological activities.

Uniqueness: 6-Methoxy-indole-1-acetic acid is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and interaction with molecular targets compared to other indole derivatives .

Activité Biologique

6-Methoxy-indole-1-acetic acid (6-MIAA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological properties, synthesis, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

6-MIAA is an indole derivative characterized by a methoxy group at the 6-position and an acetic acid group at the 1-position. The structural formula can be represented as follows:

This compound belongs to a class of compounds known for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

1. Antioxidant Activity

Research has demonstrated that 6-MIAA exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that 6-MIAA can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Antifungal Activity

A study focused on the antifungal properties of 6-MIAA indicated its effectiveness against various fungal strains. The compound was isolated from Bacillus toyonensis and demonstrated stability at pH levels between 6 and 7 and temperatures up to 50 °C. The optimized production conditions resulted in a substantial increase in antifungal metabolite yield, showcasing its potential for agricultural applications .

3. Anticancer Potential

The anticancer activity of indole derivatives, including 6-MIAA, has been extensively studied. Indole compounds are known to inhibit cell proliferation in various cancer cell lines. For instance, 6-MIAA showed promising results against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values indicating effective cytotoxicity .

Synthesis Methods

The synthesis of 6-MIAA can be achieved through several methods, often involving the functionalization of indole derivatives. One common approach includes:

- Starting Material : Indole

- Reagents : Methanol (for methoxylation), acetic anhydride (for acetic acid introduction)

- Reaction Conditions : Heating under reflux for several hours followed by purification through column chromatography.

Case Study 1: Antifungal Efficacy

In a controlled experiment, the antifungal activity of 6-MIAA was assessed against Candida albicans. The study utilized varying concentrations of the compound to determine the minimum inhibitory concentration (MIC). Results indicated that at concentrations above 50 µg/mL, significant inhibition of fungal growth was observed .

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 25 | 10 |

| 50 | 15 |

| 100 | 20 |

Case Study 2: Cytotoxicity Against Cancer Cells

Another study investigated the cytotoxic effects of 6-MIAA on MCF-7 breast cancer cells. The compound was tested at various concentrations to evaluate its impact on cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

Results indicated a dose-dependent decrease in cell viability, highlighting the potential use of 6-MIAA in cancer therapy .

Propriétés

Formule moléculaire |

C11H11NO3 |

|---|---|

Poids moléculaire |

205.21 g/mol |

Nom IUPAC |

2-(6-methoxyindol-1-yl)acetic acid |

InChI |

InChI=1S/C11H11NO3/c1-15-9-3-2-8-4-5-12(7-11(13)14)10(8)6-9/h2-6H,7H2,1H3,(H,13,14) |

Clé InChI |

NGJSYQCLFFPIGN-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=C1)C=CN2CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.